molecular formula C13H17N5O2 B2832621 6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 1203434-67-6

6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2832621
CAS No.: 1203434-67-6
M. Wt: 275.312
InChI Key: DHBVJJZVDVNQCL-SNAWJCMRSA-N
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Description

6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a purinoimidazole-dione derivative characterized by a bicyclic core structure fused with imidazole and purine-like rings. The compound features a (E)-but-2-enyl substituent at position 6, which introduces a planar, unsaturated aliphatic chain, and methyl groups at positions 2 and 2. These structural attributes influence its physicochemical properties, such as solubility and lipophilicity, and may modulate interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name

6-[(E)-but-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-4-5-6-17-7-8-18-9-10(14-12(17)18)15(2)13(20)16(3)11(9)19/h4-5H,6-8H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBVJJZVDVNQCL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Purinoimidazole-dione derivatives share a common bicyclic scaffold but differ in substituents, leading to variations in bioactivity, pharmacokinetics, and synthetic accessibility. Below is a detailed comparison with key analogs:

Substituent Analysis and Structural Diversity
Compound Name Substituents (Position 6) Key Functional Groups Reference
6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (Target Compound) (E)-but-2-enyl Alkenyl chain, methyl groups N/A
6-(4-Chlorophenyl)methyl-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 4-chlorophenylmethyl Aromatic halogen, methyl groups
ZINC170624334 (7-(4-bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione) 4-bromophenyl, hydroxyethyl Bromine, hydroxyl group
6-(4-Methoxyphenyl)-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione 4-methoxyphenyl, 4-methylphenyl Methoxy, methyl-aromatic groups
6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-oxidanylidenepropyl)purino[7,8-a]imidazole-1,3-dione 2-chlorophenyl, oxidanylidenepropyl Chloroaromatic, ketone-functionalized

Key Observations :

  • Aromatic vs.
  • Polarity Modifiers : Hydroxyethyl (ZINC170624334, ) and methoxy groups () increase hydrophilicity, whereas halogenated aromatic rings (e.g., bromo/chloro in ) enhance lipophilicity and may improve target binding via halogen bonding.
  • Steric Effects : Bulkier substituents like oxidanylidenepropyl () could hinder binding to sterically constrained active sites compared to the target compound’s linear alkenyl group.

Q & A

Basic: What experimental strategies are recommended for synthesizing 6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione?

Synthesis typically involves multi-step protocols focusing on regioselective alkylation and cyclization. Key steps include:

  • Allylation : Introducing the (E)-but-2-enyl group via palladium-catalyzed cross-coupling or nucleophilic substitution under inert conditions (argon/nitrogen atmosphere) to prevent isomerization .
  • Purine-Imidazole Fusion : Cyclization using reagents like POCl₃ or PCl₃ in anhydrous dichloromethane, followed by quenching with aqueous ammonia to stabilize the fused ring system .
  • Methylation : Selective N-methylation at positions 2 and 4 using methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C .
    Validation : Monitor reaction progress via TLC and confirm final purity (>95%) by HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the (E)-but-2-enyl group shows characteristic coupling constants (J = 15–16 Hz for trans protons) .
  • X-ray Diffraction : Resolve the 7,8-dihydro configuration and fused bicyclic system. Compare bond lengths (e.g., C–N bonds ≈ 1.34–1.38 Å) to similar imidazo-purine derivatives .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 318.16 g/mol) and fragmentation patterns .

Basic: What methodologies are suitable for assessing solubility and stability under experimental conditions?

  • Solubility : Test in DMSO (primary solvent) followed by serial dilution in PBS (pH 7.4) or cell culture media. Use UV-Vis spectroscopy (λmax ~ 270 nm) to quantify saturation points .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic conditions (pH 3–9) can reveal hydrolytic susceptibility of the imidazole-dione core .

Advanced: How does the compound interact with biological targets such as phosphodiesterases or serotonin receptors?

  • Enzyme Inhibition Assays : Use recombinant PDE isoforms (e.g., PDE4B) to measure IC₅₀ values via fluorescence-based cAMP hydrolysis assays. Compare to rolipram (reference inhibitor) .
  • Receptor Binding : Radioligand displacement assays (e.g., [³H]-5-HT for serotonin receptors). The 2,4-dimethyl groups may sterically hinder binding to 5-HT₁A but enhance affinity for 5-HT₂ subtypes .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses. The (E)-but-2-enyl group may occupy hydrophobic pockets in PDE active sites .

Advanced: What computational approaches are used to predict structure-activity relationships (SAR) for analogs?

  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against experimental IC₅₀ data from PDE inhibition studies .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at positions 1 and 3) using Schrödinger Phase. Overlay with known inhibitors (e.g., theophylline) to prioritize synthetic targets .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

  • Assay Standardization : Re-evaluate conflicting results under uniform conditions (e.g., cell line, ATP concentration). For example, discrepancies in IC₅₀ for PDE inhibition may arise from varying enzyme sources (human vs. murine) .
  • Metabolic Stability : Test if hepatic microsomal degradation (e.g., rat liver S9 fractions) reduces apparent activity. Use CYP450 inhibitors (e.g., ketoconazole) to isolate metabolic pathways .

Advanced: What strategies optimize selectivity to minimize off-target effects in cellular models?

  • Kinome Screening : Profile against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target binding. The purine core may interact with CDK2 or MAPK pathways .
  • Proteomic Profiling : SILAC-based mass spectrometry to quantify changes in protein expression post-treatment. Focus on pathways like apoptosis (e.g., Bcl-2 downregulation) or oxidative stress .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Neutron Diffraction : Resolve proton positions in the imidazole-dione ring to distinguish 7,8-dihydro vs. fully aromatic tautomers. Compare to analogous structures (e.g., 8-substituted purinoimidazoles) .
  • Solid-State NMR : ¹⁵N CP-MAS NMR to observe nitrogen environments. Tautomeric shifts alter chemical shifts by 10–15 ppm .

Notes

  • Synthesis References : Prioritize inert conditions and regioselective reagents to avoid byproducts .
  • Biological Assays : Include positive/negative controls (e.g., theophylline for PDE, ketanserin for 5-HT₂A) .
  • Computational Tools : Cross-validate docking results with experimental mutagenesis (e.g., Ala-scanning of PDE4B) .

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